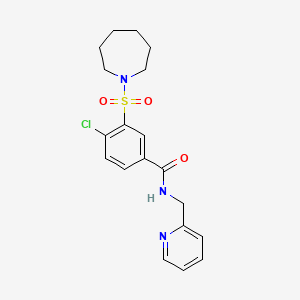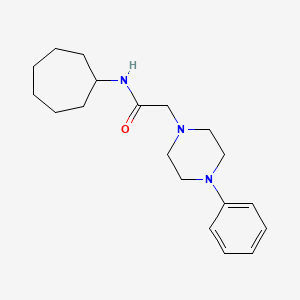![molecular formula C17H18N2O4 B5496916 2-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-furamide](/img/structure/B5496916.png)
2-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to "2-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]-3-furamide" often involves condensation reactions, starting from commercially available precursors. For example, Loganathan Velupillai, M. Shingare, and D.V.Mane (2015) described the synthesis of N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2- substituted phenoxypropanamide derivatives, showcasing the typical processes involved in creating compounds with morpholino and furamide groups (Loganathan Velupillai et al., 2015).
Molecular Structure Analysis
The crystal structure of compounds within this chemical family provides crucial insights into their potential biological activities. Studies by Jiu-Fu Lu et al. (2017) on similar compounds have utilized single-crystal X-ray diffraction to determine the molecular structures, revealing the specific spatial arrangement and bonding patterns that could influence their interaction with biological targets (Jiu-Fu Lu et al., 2017).
Chemical Reactions and Properties
Compounds like "this compound" participate in various chemical reactions characteristic of their functional groups. For instance, reactions involving morpholine and furamide groups can lead to the formation of novel derivatives with potential biological activities, as explored by K. Yamagata et al. (2002), who reported on the synthesis of 3-diaminomethylene-2(3H)-furanones (K. Yamagata et al., 2002).
Physical Properties Analysis
The physical properties of compounds in this category, including solubility, melting points, and crystal structure, are crucial for their practical application. These properties can be directly influenced by the molecular structure and substituents on the base compound.
Chemical Properties Analysis
The chemical properties, such as reactivity with other chemical agents, stability under various conditions, and potential for modification through chemical reactions, are integral to understanding the utility and potential applications of these compounds. Studies focusing on the synthesis and characterization, such as those by Yuefei Bai et al. (2011), provide valuable insights into these aspects (Yuefei Bai et al., 2011).
properties
IUPAC Name |
2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-12-15(6-9-23-12)16(20)18-14-4-2-13(3-5-14)17(21)19-7-10-22-11-8-19/h2-6,9H,7-8,10-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUPLVYQURYOVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-{[(4-methylbenzyl)amino]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5496853.png)
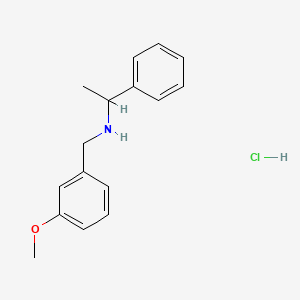
![2-ethyl-7-(3-methoxyphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5496865.png)
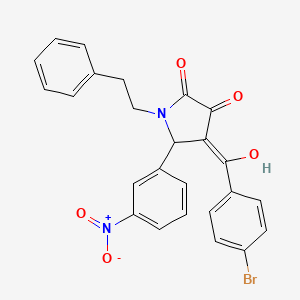
![N-allyl-N'-cyclohexyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5496884.png)
![1-(1-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5496891.png)
![1-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(2,4-dimethoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5496899.png)
![N-(2-methylphenyl)-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidine]-1'-carboxamide](/img/structure/B5496904.png)
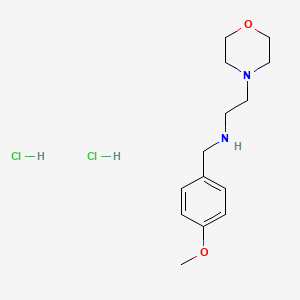
![7-acetyl-N-[2-(1H-imidazol-4-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5496911.png)
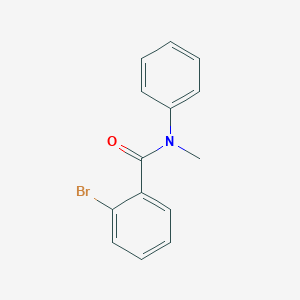
![3-[(2-chlorobenzyl)thio]-6-(3-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5496926.png)
